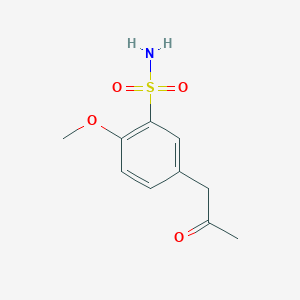

5-Acetonyl-2-methoxybenzene sulfonamide

Description

The exact mass of the compound 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(2-oxopropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6H,5H2,1-2H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQJFLHZXQRKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557085 | |

| Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116091-63-5 | |

| Record name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116091-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116091635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Acetonyl-2-methoxybenzene sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis mechanism for 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the manufacturing of the pharmaceutical agent Tamsulosin.[1][2][3] The document details the chemical reactions, mechanisms, and experimental protocols involved in the synthesis. Quantitative data is presented in tabular format for clarity, and reaction pathways are visualized using DOT language diagrams.

Introduction

This compound, with the CAS number 116091-63-5, is a crucial building block in the synthesis of Tamsulosin, a medication widely used to treat benign prostatic hyperplasia.[1][2] Understanding its synthesis is vital for process optimization, impurity profiling, and the development of novel analogues. This guide focuses on the most prevalent and well-documented synthetic route, which commences from 4-methoxyphenylacetone.

Primary Synthesis Pathway

The principal industrial synthesis of this compound is a two-step process that begins with 4-methoxyphenylacetone. The synthesis involves an initial chlorosulfonation of the aromatic ring, followed by ammonolysis of the resulting sulfonyl chloride.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Detailed Synthesis Mechanism and Protocols

Step 1: Chlorosulfonation of 4-Methoxyphenylacetone

The first step is an electrophilic aromatic substitution reaction where 4-methoxyphenylacetone is treated with chlorosulfonic acid to yield 5-acetonyl-2-methoxybenzene sulfonyl chloride.

Mechanism:

The methoxy group (-OCH₃) on the benzene ring is a strongly activating, ortho-, para-directing group. The acetonyl group (-CH₂COCH₃) is a weakly deactivating group. Therefore, the incoming electrophile, the chlorosulfonyl group, is directed primarily to the position ortho to the activating methoxy group.

Caption: Mechanism of Chlorosulfonation.

Experimental Protocol:

In a typical procedure, 4-methoxyphenylacetone is slowly added to an excess of chlorosulfonic acid at a low temperature, generally between 0-5 °C, to control the exothermic reaction and minimize side-product formation. The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is carefully quenched by pouring it onto ice water, causing the precipitation of the 5-acetonyl-2-methoxybenzene sulfonyl chloride product. The solid product is then collected by filtration, washed with cold water, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Methoxyphenylacetone | [4] |

| Reagent | Chlorosulfonic Acid | |

| Temperature | 0-5 °C | |

| Reported Yield | 40% | [4] |

Step 2: Ammonolysis of 5-Acetonyl-2-methoxybenzene sulfonyl chloride

The second and final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide via reaction with ammonia. This is a nucleophilic acyl substitution reaction at the sulfur atom.

Mechanism:

Ammonia, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide.

Caption: Mechanism of Ammonolysis.

Experimental Protocol:

The 5-acetonyl-2-methoxybenzene sulfonyl chloride is dissolved in a suitable organic solvent, such as tetrahydrofuran (THF). An aqueous solution of ammonia is then added, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC. Once the starting material is consumed, the organic solvent is typically removed under reduced pressure. The aqueous residue is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried over a desiccant like anhydrous sodium sulfate, and concentrated to yield the crude product. The final product, this compound, can be purified by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Acetonyl-2-methoxybenzene sulfonyl chloride | [4] |

| Reagent | Ammonia (aqueous solution) | [4] |

| Solvent | Tetrahydrofuran/Water | [4] |

| Reported Yield | 74% | [4] |

Alternative Synthesis Route: Friedel-Crafts Acylation

An alternative, though less commonly detailed, synthetic approach involves the Friedel-Crafts acylation of 2-methoxybenzenesulfonamide. This would introduce the acetonyl group in a single step.

Plausible Mechanism:

In this proposed route, 2-methoxybenzenesulfonamide would be reacted with an acylating agent such as chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃). The activating methoxy group would direct the acylation to the para position. The sulfonamide group is deactivating, which may present challenges for this reaction's feasibility and require specific reaction conditions.

Caption: Proposed Friedel-Crafts acylation route.

Conclusion

The synthesis of this compound is most efficiently and commonly achieved through a two-step process involving the chlorosulfonation of 4-methoxyphenylacetone, followed by the ammonolysis of the intermediate sulfonyl chloride. This guide has detailed the mechanisms, experimental considerations, and available quantitative data for this primary synthetic pathway. While alternative routes such as Friedel-Crafts acylation are theoretically plausible, the chlorosulfonation pathway remains the more robust and well-documented method for producing this key Tamsulosin intermediate. Further research into optimizing the yields and exploring alternative, greener synthetic methodologies could be of significant interest to the pharmaceutical industry.

References

Physicochemical Properties of 5-Acetonyl-2-methoxybenzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetonyl-2-methoxybenzenesulfonamide is a key intermediate in the synthesis of Tamsulosin, a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). A thorough understanding of the physicochemical properties of this intermediate is crucial for optimizing the synthesis process, ensuring purity, and controlling the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Acetonyl-2-methoxybenzenesulfonamide, detailed experimental protocols for their determination, and a visualization of its role in the synthesis of Tamsulosin.

Physicochemical Data

The following table summarizes the key physicochemical properties of 5-Acetonyl-2-methoxybenzenesulfonamide. It is important to note that while some of these properties have been experimentally determined and reported in the literature, others are predicted values derived from computational models.

| Property | Value | Source |

| IUPAC Name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide | --- |

| Synonyms | 5-Acetonyl-2-methoxybenzene sulfonamide | --- |

| CAS Number | 116091-63-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₃NO₄S | [1][2][3][4] |

| Molecular Weight | 243.28 g/mol | [1][2][3][4] |

| Physical Form | Light beige to very pale yellow or pale reddish-yellow crystal powder | [3][6][7] |

| Melting Point | >186°C (decomposition)[7], 194-197°C[3], 196°C (decomposition)[8][9][10] | --- |

| Boiling Point (Predicted) | 444.6 ± 55.0 °C | [3] |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [3][7] |

| pKa (Predicted) | 9.91 ± 0.60 | [3] |

| LogP (Predicted) | Data not explicitly found in searches | --- |

| SMILES | COc1ccc(CC(=O)C)cc1S(=O)(=O)N | [2][11] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following are methodologies adapted from standard laboratory practices and OECD guidelines for the key properties of 5-Acetonyl-2-methoxybenzenesulfonamide.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which the crystalline solid 5-Acetonyl-2-methoxybenzenesulfonamide transitions to a liquid.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Thermometer

Procedure:

-

A small amount of dry 5-Acetonyl-2-methoxybenzenesulfonamide powder is packed into the sealed end of a glass capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

The melting point is reported as a range. For a pure substance, this range is typically narrow.

Solubility Determination (Flask Method - OECD 105)

This method determines the saturation concentration of a substance in a given solvent at a specific temperature.[1][3][7][8][11]

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

An excess amount of 5-Acetonyl-2-methoxybenzenesulfonamide is added to a flask containing a known volume of the solvent (e.g., water, methanol, DMSO).

-

The flask is sealed and placed in a constant temperature bath (e.g., 25°C).

-

The mixture is agitated (e.g., with a magnetic stirrer) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the stirring is stopped, and the suspension is allowed to settle.

-

A sample of the supernatant is taken and centrifuged to remove any undissolved solid.

-

The concentration of 5-Acetonyl-2-methoxybenzenesulfonamide in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV.

-

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Titration Method - OECD 112)

This protocol determines the acid dissociation constant (pKa) of the sulfonamide group.[5][12][13]

Apparatus:

-

pH meter with a calibrated electrode

-

Temperature probe

-

Autotitrator or manual burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

A known amount of 5-Acetonyl-2-methoxybenzenesulfonamide is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in water is low).

-

The solution is maintained at a constant temperature (e.g., 25°C).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is measured and recorded after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is generated.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake Flask Method - OECD 107)

This method determines the n-octanol/water partition coefficient (LogP), which is a measure of the lipophilicity of a compound.[4][9][14][15]

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

n-Octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.

-

A known amount of 5-Acetonyl-2-methoxybenzenesulfonamide is dissolved in either the n-octanol or water phase.

-

The two phases are combined in a separatory funnel in a defined volume ratio.

-

The funnel is shaken at a constant temperature for a sufficient time to allow for equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Role in Tamsulosin Synthesis and Biological Context

5-Acetonyl-2-methoxybenzenesulfonamide is not known to have direct biological activity. Its significance lies in its role as a precursor in the industrial synthesis of Tamsulosin. The following diagrams illustrate the synthetic workflow and the mechanism of action of the final drug product.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 2. byjus.com [byjus.com]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 11. filab.fr [filab.fr]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. oecd.org [oecd.org]

- 14. enfo.hu [enfo.hu]

- 15. oecd.org [oecd.org]

Spectral Data Analysis of 5-Acetonyl-2-methoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Acetonyl-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds, including Tamsulosin. Due to the limited availability of public domain raw spectral data, this guide presents predicted spectral characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed, adaptable experimental protocols for its synthesis and characterization are also provided.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 5-Acetonyl-2-methoxybenzenesulfonamide. These predictions are derived from the analysis of related 2-methoxybenzenesulfonamide derivatives and substituted acetophenones.

Table 1: Predicted ¹H NMR Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | d | 1H | Ar-H (ortho to SO₂NH₂) |

| ~7.5 - 7.6 | dd | 1H | Ar-H (ortho to acetonyl) |

| ~7.0 - 7.1 | d | 1H | Ar-H (ortho to OCH₃) |

| ~4.8 - 5.2 | s (broad) | 2H | SO₂NH ₂ |

| ~3.9 | s | 3H | OCH ₃ |

| ~3.7 | s | 2H | CH ₂C=O |

| ~2.2 | s | 3H | C(=O)CH ₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide

| Chemical Shift (δ, ppm) | Assignment |

| ~206 - 208 | C =O |

| ~155 - 157 | Ar-C -OCH₃ |

| ~135 - 137 | Ar-C -SO₂NH₂ |

| ~131 - 133 | Ar-C H |

| ~129 - 131 | Ar-C -CH₂C=O |

| ~128 - 130 | Ar-C H |

| ~112 - 114 | Ar-C H |

| ~56 | OC H₃ |

| ~49 - 51 | C H₂C=O |

| ~29 - 31 | C(=O)C H₃ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3250 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2950 - 2850 | Medium | Aliphatic C-H stretching |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1600, ~1480 | Medium to Strong | Aromatic C=C stretching |

| ~1340, ~1160 | Strong | S=O stretching (asymmetric and symmetric) |

| ~1250 | Strong | Ar-O-C stretching |

| ~900 | Strong | N-S stretching |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry (MS) Data of 5-Acetonyl-2-methoxybenzenesulfonamide

| m/z | Interpretation |

| 243.06 | [M]⁺, Molecular Ion |

| 228.04 | [M - CH₃]⁺ |

| 186.03 | [M - CH₂C(O)CH₃]⁺ |

| 164.03 | [M - SO₂NH₂]⁺ |

| 107.05 | [C₇H₇O]⁺ |

| 79.96 | [SO₂NH]⁺ |

| 43.02 | [CH₃CO]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and spectral analysis of 5-Acetonyl-2-methoxybenzenesulfonamide.

Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide

This procedure outlines the synthesis from the corresponding sulfonyl chloride.

Materials:

-

5-Acetonyl-2-methoxybenzenesulfonyl chloride

-

Ammonium hydroxide solution (28-30%)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 5-Acetonyl-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution (5-10 eq) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

Infrared (IR) Spectroscopy:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of sulfonamides.

Caption: Experimental workflow for synthesis and analysis.

Solubility Profile of 5-Acetonyl-2-methoxybenzene sulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for any solubility studies.

| Property | Value | Reference |

| CAS Number | 116091-63-5 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄S | [4] |

| Molecular Weight | 243.28 g/mol | [4][5] |

| Appearance | Light Beige Solid / Pale yellow to brown solid | [1][6] |

| Melting Point | >186ºC (decomposition) / 194-197°C | [1][7] |

| Physical Form | Crystal - Powder | [1] |

Qualitative Solubility Data

Based on available safety data sheets and supplier information, the solubility of 5-Acetonyl-2-methoxybenzene sulfonamide has been qualitatively described in several common solvents. This information is crucial for selecting appropriate solvent systems for analysis, purification, and formulation.

| Solvent | Solubility | Reference |

| N,N-Dimethylformamide (DMF) | Very Soluble | |

| Dimethyl sulfoxide (DMSO) | Slightly Soluble | [1][8] |

| Methanol | Soluble / Slightly Soluble (when heated) | [1][8] |

| Glacial Acetic Acid | Sparingly Soluble | |

| Chloroform | Very Slightly Soluble | |

| Water | Practically Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9] The following protocol is a general guideline that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid, crystalline powder)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution process has reached a steady state.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the concentration determined by HPLC and the dilution factor used.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Application in Drug Development

This compound is a crucial intermediate in the synthesis of Tamsulosin, a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2][10] The solubility of this intermediate is a critical parameter that can influence the efficiency of the synthesis process, including reaction kinetics, yield, and purification. A thorough understanding of its solubility in various organic solvents is therefore essential for process optimization and scale-up in pharmaceutical manufacturing.

While this guide provides the currently available information on the solubility of this compound, it is recommended that researchers perform quantitative solubility studies using a standardized protocol, such as the one outlined above, to obtain precise data for their specific applications.

References

- 1. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]

- 2. This compound | 116091-63-5 [chemicalbook.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | C10H13NO4S | CID 14179759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rvrlabs.com [rvrlabs.com]

- 7. rvrlabs.com [rvrlabs.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Acetonyl-2-methoxybenzenesulfonamide

CAS Number: 116091-63-5

This technical guide provides a comprehensive overview of 5-Acetonyl-2-methoxybenzenesulfonamide, a key chemical intermediate in the synthesis of the pharmaceutical agent Tamsulosin. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential, yet unexplored, biological significance.

Chemical and Physical Properties

5-Acetonyl-2-methoxybenzenesulfonamide, also known by its IUPAC name 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide, is a fine chemical classified under aromatics and miscellaneous compounds.[1] It is a crucial intermediate in the production of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[2][3][4] While its primary role is in synthesis, its structural features as a sulfonamide derivative suggest potential for broader biological investigation.

The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₃NO₄S | [1][5] |

| Molecular Weight | 243.28 g/mol | [1][5] |

| Appearance | Very pale yellow to pale reddish-yellow crystal/powder | [6] |

| Melting Point | 194-197 °C | [7] |

| Boiling Point (Predicted) | 444.6 ± 55.0 °C | [7] |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [7] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [7] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [6][7] |

| pKa (Predicted) | 9.91 ± 0.60 | [7] |

| InChI Key | MQQJFLHZXQRKKJ-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)N | [5] |

Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide

The synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide is a critical step in the manufacturing of Tamsulosin. The most commonly cited method involves the reaction of 5-Acetonyl-2-methoxybenzenesulfonyl chloride with an ammonia source. This process is detailed in patent literature, which outlines the procedural steps for the preparation of Tamsulosin and its intermediates.

A general experimental protocol derived from the prior art, as referenced in patent documents, is as follows:

Starting Material: 5-Acetonyl-2-methoxybenzenesulfonyl chloride

Reaction: Chlorosulfonation followed by amidation.

General Procedure:

-

Chlorosulfonation: The precursor, 4-methoxyphenylacetone, undergoes a two-step chlorosulfonation as described in US Patent 4,731,478 (1988).[8][9] This process introduces the sulfonyl chloride group onto the benzene ring.

-

Amidation: The resulting 5-Acetonyl-2-methoxybenzenesulfonyl chloride is then reacted with an ammonia source to form the sulfonamide. This step converts the sulfonyl chloride into the sulfonamide functional group.

The overall yield for the formation of the subsequent intermediate in the Tamsulosin synthesis from the initial chlorosulfonation is reported to be around 30-40%.[8][9]

Below is a diagram illustrating the synthetic pathway leading to 5-Acetonyl-2-methoxybenzenesulfonamide and its subsequent role in the synthesis of Tamsulosin.

Biological Context and Potential Research Directions

While there is no direct experimental evidence for the biological activity of 5-Acetonyl-2-methoxybenzenesulfonamide, its chemical structure as a benzenesulfonamide derivative places it within a class of compounds known for a wide range of pharmacological effects.[5][8] This suggests that the compound itself could be a candidate for biological screening.

The Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug discovery and is present in a multitude of approved drugs with diverse therapeutic applications.[10] These include:

-

Antibacterial agents: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[10] This inhibition halts bacterial growth.[10]

-

Anticancer agents: Certain sulfonamides exhibit anticancer properties by inhibiting carbonic anhydrase isozymes, which are involved in tumor progression.[9][10]

-

Anti-inflammatory drugs: Some sulfonamide derivatives are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[10]

-

Antiviral agents: The structural diversity of sulfonamides has led to the discovery of derivatives with significant antiviral properties.[6]

Given that 5-Acetonyl-2-methoxybenzenesulfonamide possesses this key functional group, it could be hypothesized that it may exhibit some of these biological activities. Future research could involve screening this compound in relevant assays to explore these possibilities.

The general mechanism of action for antibacterial sulfonamides is depicted in the following diagram. It is important to note that this is a generalized pathway for the sulfonamide class and has not been specifically demonstrated for 5-Acetonyl-2-methoxybenzenesulfonamide.

Role as a Tamsulosin Intermediate

The primary and well-documented role of 5-Acetonyl-2-methoxybenzenesulfonamide is as a precursor in the synthesis of Tamsulosin.[4][11] Tamsulosin is a selective alpha-1A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[7] The synthesis of Tamsulosin from this intermediate involves a reductive amination to form (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, which is then coupled with another molecule to yield the final drug.[7] The purity and quality of 5-Acetonyl-2-methoxybenzenesulfonamide are therefore critical for the efficacy and safety of the final Tamsulosin product.

Conclusion

5-Acetonyl-2-methoxybenzenesulfonamide is a vital chemical intermediate with a well-defined role in the pharmaceutical industry. While its own biological activities have not been explored, its chemical structure suggests that it could be a valuable starting point for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers and drug development professionals to understand the known aspects of this compound and to envision its potential in future research endeavors. The detailed information on its properties and synthesis can aid in its efficient use, while the discussion on the broader biological context of sulfonamides may inspire new avenues of investigation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]

- 4. 5-Acetonyl-2-methoxybenzene sulfonamide Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound | 116091-63-5 [chemicalbook.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide, a key chemical intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin. The document details the discovery of this compound within the context of pharmaceutical development, its physicochemical properties, and a detailed experimental protocol for its synthesis. Quantitative data is presented in a structured format, and the synthetic workflow is visually represented. Additionally, the guide includes a diagram of the signaling pathway of Tamsulosin to provide a broader context for the significance of this intermediate.

Introduction and Discovery

The discovery of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is intrinsically linked to the development of Tamsulosin, a selective alpha-1A adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). This benzenesulfonamide derivative emerged as a crucial intermediate in the multi-step synthesis of Tamsulosin. Its strategic importance lies in its molecular framework, which contains the essential methoxy and sulfonamide moieties, as well as a reactive oxopropyl side chain that allows for further chemical modifications to construct the final Tamsulosin molecule. The initial synthesis and characterization of this compound are primarily documented in patent literature focused on the manufacturing processes of Tamsulosin.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is provided in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value |

| CAS Number | 116091-63-5 |

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol |

| IUPAC Name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide |

| Appearance | Solid |

| Melting Point | 196 °C (decomposes) |

| Purity (Typical) | >98.0% (HPLC) |

Synthesis

The primary route for the synthesis of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide involves the ammonolysis of its corresponding sulfonyl chloride precursor. This reaction is typically carried out in a suitable solvent system to afford the desired sulfonamide in good yield.

Synthetic Workflow

The following diagram illustrates the key step in the synthesis of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide.

Caption: Synthetic route to 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide.

Experimental Protocol

This protocol is based on procedures outlined in the patent literature for the synthesis of Tamsulosin intermediates.

Reaction: 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride to 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide

Materials:

-

2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride

-

Ammonia solution (e.g., 25% in water)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (for extraction)

-

Ice

Procedure:

-

The starting material, 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride, is dissolved in a suitable organic solvent such as dichloromethane.

-

The solution is cooled to a low temperature, typically between -5 to +5 °C, using an ice bath.

-

A mixture of aqueous ammonia and ice is prepared and cooled.

-

The solution of the sulfonyl chloride is slowly added to the cooled ammonia mixture with vigorous stirring, ensuring the temperature is maintained within the specified range.

-

After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 1 hour) while allowing it to warm to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like ethyl acetate.

-

The combined organic layers are washed, dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide can be further purified by recrystallization from an appropriate solvent system if necessary.

Quantitative Data:

| Parameter | Value/Range |

| Reported Yield | 74% |

| Reaction Temperature | -5 to +5 °C |

Spectroscopic and Analytical Data

The structural confirmation and purity assessment of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide are typically performed using standard analytical techniques. While full spectra are not publicly available in peer-reviewed journals, the following table summarizes the expected data. Commercial suppliers can often provide detailed analytical reports upon request.

| Analysis | Expected Data/Specification |

| ¹H NMR | Spectral data consistent with the structure of 2-methoxy-5-(2-oxopropyl)benzenesulfonamide. |

| ¹³C NMR | Spectral data consistent with the structure of 2-methoxy-5-(2-oxopropyl)benzenesulfonamide. |

| HPLC | Purity typically >98.0%. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Broader Context: Tamsulosin's Mechanism of Action

To understand the significance of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide as a synthetic intermediate, it is useful to consider the mechanism of action of the final drug, Tamsulosin. Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and prostatic urethra. By blocking these receptors, Tamsulosin leads to smooth muscle relaxation, resulting in improved urine flow and a reduction in the symptoms of BPH.

The following diagram illustrates the signaling pathway affected by Tamsulosin.

Caption: Simplified signaling pathway of Tamsulosin's antagonism at the alpha-1A adrenergic receptor.

Conclusion

2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is a well-defined chemical entity with a critical role as an intermediate in the synthesis of Tamsulosin. This guide has provided a detailed overview of its discovery, properties, and a comprehensive protocol for its synthesis, supported by quantitative data and visual representations. This information is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and pharmaceutical development.

Spectroscopic Fingerprints of Tamsulosin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the characterization of tamsulosin and its key synthetic intermediates. Tamsulosin, a selective α1A-adrenergic receptor antagonist, is a crucial pharmaceutical agent for the management of benign prostatic hyperplasia (BPH).[1][2] Its synthesis involves a series of intermediates, the purity and structural integrity of which are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API).[3] This document details the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy in elucidating the chemical structures and confirming the identity of these critical compounds.

Core Synthesis and Key Intermediates

The synthesis of tamsulosin hydrochloride typically involves the coupling of two primary intermediates: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 2-(2-ethoxyphenoxy)ethyl bromide.[1] The stereospecificity of the chiral amine intermediate is crucial for the pharmacological activity of tamsulosin.[3]

Spectroscopic Characterization Data

The following tables summarize the key quantitative spectroscopic data for tamsulosin and its principal intermediates as reported in the scientific literature.

Table 1: Mass Spectrometry Data

| Compound | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |

| Tamsulosin | ESI+ | 409.11[4][5] | 271, 228[4], 200, 148[6] |

| (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | - | - | - |

| 2-(2-ethoxyphenoxy)ethyl bromide | - | - | - |

| RS1 (Degradation Product) | ESI+ | 288.86 | 271, 228, 200, 148[6] |

Table 2: 1H NMR Spectroscopic Data for Tamsulosin Hydrochloride (Solvent: DMSO-d6)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.71 | br s | 2H | N(10)H·HCl |

| 7.67 | d, J = 2.0 Hz | 1H | H-3 |

| 7.35 | dd, J = 8.3, 2.0 Hz | 1H | H-5 |

| 7.07 | d, J = 8.3 Hz | 1H | H-6 |

| 6.85-7.00 | m | 4H | Aromatic H (phenoxy) |

| 5.61 | s | 2H | SO2NH2 |

| 4.30 | t, J = 5.0 Hz | 2H | C-12 |

| 4.05 | q, J = 7.0 Hz | 2H | OCH2CH3 |

| 3.89 | s | 3H | OCH3 |

| 3.72 | m | 1H | C-8 |

| 3.40 | m | 2H | C-11 |

| 3.20 | m | 2H | C-7 |

| 1.35 | t, J = 7.0 Hz | 3H | OCH2CH3 |

| 1.28 | d, J = 6.8 Hz | 3H | C-9 |

Based on data from Gizur et al. (2008).[7]

Table 3: 13C NMR Spectroscopic Data for Tamsulosin Hydrochloride (Solvent: DMSO-d6)

| Chemical Shift (ppm) | Assignment |

| 154.9 | C-1 |

| 148.7 | C-14 |

| 147.3 | C-13 |

| 134.4 | C-5 |

| 131.2 | C-2 |

| 128.3 | C-4 |

| 128.1 | C-3 |

| 122.3 | C-16 |

| 120.7 | C-17 |

| 115.4 | C-18 |

| 113.6 | C-15 |

| 112.9 | C-6 |

| 65.1 | C-12 |

| 63.7 | OCH2CH3 |

| 56.1 | OCH3 |

| 54.7 | C-8 |

| 43.0 | C-11 |

| 37.2 | C-7 |

| 14.8 | C-9 |

| 14.6 | OCH2CH3 |

Based on data from Gizur et al. (2008).[7]

Table 4: IR and UV-Vis Spectroscopic Data

| Compound | IR Absorption Bands (cm-1) | UV λmax (nm) | Solvent |

| Tamsulosin HCl (crystalline) | Multiple distinct bands, particularly in 1000-1100 and 1450-1500 regions.[8] | 282[9], 281[10], 225 & 280[11] | Methanol[9] |

| Tamsulosin HCl (amorphous) | Broader, rounded bands; a distinct broad band at 3450.[8] | - | - |

| Tamsulosin Base | 3400–2300, 1610, 1590, 1506, 1338[7] | - | - |

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following sections outline typical experimental protocols.

Mass Spectrometry (LC-MS/MS)

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the quantification of tamsulosin.[12][13]

-

Sample Preparation: Tamsulosin can be extracted from a given matrix (e.g., human serum) using liquid-liquid extraction with a solvent like methyl tert-butyl ether after basification.[12]

-

Chromatography: Separation is typically achieved on a C18 or C8 reversed-phase column.[12][13] A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is often used.[12][13]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple-reaction-monitoring (MRM) mode with positive electrospray ionization (ESI+) is standard.[12][13] The mass transitions monitored for tamsulosin are typically m/z 409 -> 228.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of tamsulosin and its intermediates.

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent, such as DMSO-d6 or CDCl3.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).[7]

-

Data Acquisition: Standard one-dimensional (1H, 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to achieve complete assignment of proton and carbon signals.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in the molecules.

-

Sample Preparation: Samples can be prepared as KBr pellets.[7]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used to record the spectra.[7] Spectra are typically recorded over a range of 4000-400 cm-1.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward method for the quantitative analysis of tamsulosin.

-

Sample Preparation: A stock solution of tamsulosin hydrochloride is prepared in a suitable solvent, such as methanol, and then diluted to various concentrations to establish a calibration curve.[9]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with quartz cells is used.

-

Data Acquisition: The absorbance is measured at the wavelength of maximum absorption (λmax), which is approximately 282 nm for tamsulosin in methanol.[9] The method should obey Beer's law in the defined concentration range.[9][14]

Visualizations

Tamsulosin Synthesis Workflow

Caption: A simplified workflow of a common synthetic route for Tamsulosin HCl.

Tamsulosin Mechanism of Action Signaling Pathway

Caption: Tamsulosin's antagonism of the α1A-adrenergic receptor signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. akjournals.com [akjournals.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. karlancer.com [karlancer.com]

- 8. US20070161709A1 - Amorphous tamsulosin hydrochloride - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

Thermal Stability Analysis of 5-Acetonyl-2-methoxybenzene sulfonamide: A Technical Guide

Introduction

The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures and volatile content.[3][4][5] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events such as melting, crystallization, and glass transitions.[6][7][8]

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reproducible and accurate results. The following protocols are representative of standard procedures for the thermal analysis of a pharmaceutical compound like 5-Acetonyl-2-methoxybenzene sulfonamide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard alumina or platinum crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3]

-

-

Data Collection: Continuously record the sample weight as a function of temperature. The data is typically presented as a thermogram (weight % vs. temperature) and its first derivative (DTG curve), which shows the rate of weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and decomposition.

Instrumentation: A calibrated differential scanning calorimeter (heat-flux or power-compensated).

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a temperature above its decomposition point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks on the DSC thermogram.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the thermal stability of this compound, as would be derived from the experimental protocols described above. This data is illustrative and based on the known decomposition behavior of sulfonamide compounds.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Description |

| Onset of Decomposition (Tonset) | ~ 205 °C | The temperature at which significant weight loss begins. |

| Temperature of Max. Weight Loss (Tpeak) | ~ 220 °C | The temperature at which the rate of decomposition is highest, indicated by the peak of the DTG curve. |

| Weight Loss (Stage 1) | ~ 35% | Corresponds to the initial decomposition and loss of volatile fragments. |

| Weight Loss (Stage 2) | ~ 45% | A subsequent major decomposition step at higher temperatures. |

| Residual Mass @ 600 °C | ~ 20% | The remaining non-volatile char at the end of the analysis. |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Description |

| Melting Point (Tm) | ~ 196 °C | An endothermic peak corresponding to the melting of the crystalline solid. This is consistent with literature values indicating melting with decomposition. |

| Enthalpy of Fusion (ΔHf) | 95 J/g | The energy required to melt the sample. |

| Decomposition Exotherm (Td) | Onset ~ 210 °C | An exothermic event following the melt, indicating the energy released during decomposition. |

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical flow of the thermal analysis process, from sample preparation to data interpretation.

Conclusion

The thermal stability of this compound is a critical quality attribute that influences its handling, formulation, and storage. Although specific peer-reviewed thermal analysis data for this compound is sparse, a comprehensive assessment can be effectively carried out using standard techniques like TGA and DSC. The provided experimental protocols offer a robust framework for such an analysis. The illustrative data indicates that the compound likely melts around 196 °C, immediately followed by decomposition, a common characteristic for many sulfonamide derivatives. This guide serves as a foundational resource for researchers and scientists involved in the development of pharmaceuticals containing this important intermediate.

References

- 1. azom.com [azom.com]

- 2. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. veeprho.com [veeprho.com]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. quercus.be [quercus.be]

- 8. news-medical.net [news-medical.net]

An In-Depth Technical Guide on the Chemical Reactivity of 5-Acetonyl-2-methoxybenzene sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the synthesis of the alpha-1 adrenergic blocker, Tamsulosin. The document details the principal synthetic routes to this compound and explores the reactivity of its core functional groups: the aromatic ring, the sulfonamide moiety, and the acetonyl side chain. Key chemical transformations, including electrophilic aromatic substitution, ketone reduction, side-chain oxidation, and N-alkylation of the sulfonamide, are discussed. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of reaction pathways and workflows.

Introduction

This compound (CAS No: 116091-63-5) is a substituted aromatic sulfonamide of significant interest in pharmaceutical synthesis. Its molecular structure, featuring a reactive ketone, an electron-donating methoxy group, and an electron-withdrawing sulfonamide group, provides a versatile platform for a variety of chemical modifications. The primary application of this compound lies in its role as a crucial building block in the multi-step synthesis of Tamsulosin, a medication widely used to treat benign prostatic hyperplasia.[1] A thorough understanding of its chemical reactivity is therefore essential for process optimization, impurity profiling, and the development of novel synthetic routes.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for the identification and characterization of the compound.

| Property | Value |

| IUPAC Name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide |

| CAS Number | 116091-63-5 |

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol |

| Appearance | Light beige solid |

| Melting Point | 194-197 °C |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) |

| ¹H NMR (CDCl₃, 400 MHz) | Data not publicly available in searched resources. |

| ¹³C NMR (CDCl₃, 100 MHz) | Data not publicly available in searched resources. |

| IR (KBr, cm⁻¹) | Data not publicly available in searched resources. |

| Mass Spectrum (m/z) | Data not publicly available in searched resources. |

Note: While commercial suppliers indicate the availability of spectroscopic data upon purchase, this information is not readily found in the public domain through the conducted searches.[2]

Synthesis of this compound

The most common synthetic route to this compound involves a two-step process starting from 4-methoxyphenylacetone. This process includes an electrophilic aromatic substitution (chlorosulfonation) followed by amination.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Chlorosulfonation of 4-Methoxyphenylacetone

-

Procedure: 4-Methoxyphenylacetone is slowly added to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C) with constant stirring. The reaction mixture is then carefully quenched by pouring it onto crushed ice. The resulting precipitate, 5-Acetonyl-2-methoxybenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.[3]

-

Key Reagents: 4-Methoxyphenylacetone, Chlorosulfonic acid.

-

Yield: A reported yield for a similar two-step chlorosulfonation process is around 40%.[4][5]

Step 2: Amination of 5-Acetonyl-2-methoxybenzenesulfonyl chloride

-

Procedure: The crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran. An aqueous solution of ammonia is then added, and the mixture is stirred at room temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the product is isolated and purified, typically by recrystallization.

-

Key Reagents: 5-Acetonyl-2-methoxybenzenesulfonyl chloride, Aqueous ammonia, Tetrahydrofuran.

-

Yield: Not explicitly found in the search results for this specific reaction.

Chemical Reactivity

The chemical reactivity of this compound is governed by its three main functional domains: the acetonyl side chain, the sulfonamide group, and the substituted benzene ring.

Reactions of the Acetonyl Side Chain

The ketone group in the acetonyl side chain is susceptible to both reduction and oxidation reactions.

The carbonyl group can be readily reduced to a secondary alcohol. This is a key transformation in the synthesis of Tamsulosin.

Caption: Reduction of the ketone group.

-

Experimental Protocol (General for Ketone Reduction):

-

To a solution of this compound in methanol, sodium borohydride is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the alcohol.

-

Yield: Specific yield for this reaction was not found, but reductions of similar ketones with NaBH₄ generally proceed in high yield.

-

In the synthesis of Tamsulosin, the ketone undergoes reductive amination. This involves the formation of an imine intermediate with an amine, which is then reduced in situ.

-

Experimental Protocol (for Tamsulosin Synthesis):

-

A mixture of this compound and (R)-2-(2-ethoxyphenoxy)ethylamine is heated in a suitable solvent (e.g., ethanol) to form the corresponding imine.

-

The imine is then reduced, for example, by catalytic hydrogenation (H₂/Pd-C) or with a hydride reducing agent, to yield the Tamsulosin precursor.[6][7]

-

Yield: A 92% yield has been reported for a similar reductive amination step.[6]

-

Under strong oxidizing conditions, the acetonyl side chain can be cleaved to form a carboxylic acid.

Caption: Oxidation of the acetonyl side chain.

-

Experimental Protocol (General for Side-Chain Oxidation):

-

This compound is heated with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous alkaline solution.

-

After the reaction is complete, the mixture is cooled, and the manganese dioxide is removed by filtration.

-

The filtrate is acidified to precipitate the carboxylic acid, which is then collected and purified.[8][9]

-

Note: The benzylic carbon must have at least one hydrogen for this reaction to proceed.[8]

-

Reactions of the Sulfonamide Group

The sulfonamide group is generally stable, but the acidic proton on the nitrogen allows for N-alkylation reactions.

Caption: N-alkylation of the sulfonamide group.

-

Experimental Protocol (General for N-Alkylation):

-

To a solution of this compound in an aprotic solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) is added to deprotonate the sulfonamide nitrogen.

-

An alkylating agent (e.g., an alkyl halide) is then added, and the reaction is stirred, possibly with heating, until completion.

-

The reaction is quenched, and the N-alkylated product is isolated and purified.[10][11]

-

Reactions of the Aromatic Ring

The reactivity of the benzene ring towards electrophilic aromatic substitution is influenced by the directing effects of the methoxy and sulfonamide substituents.

-

Directing Effects:

Given that the methoxy group is a strong activating group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it. The position para to the methoxy group is already substituted, so substitution is most likely to occur at the position ortho to the methoxy group and meta to the acetonyl group.

Caption: Potential electrophilic aromatic substitution reactions.

-

Note: Specific experimental protocols for electrophilic aromatic substitution on this compound were not found in the performed searches. The described reactions are based on the general principles of electrophilic aromatic substitution on substituted benzenes.

Conclusion

This compound is a versatile synthetic intermediate with a rich chemical reactivity profile. Its importance in the pharmaceutical industry, particularly in the synthesis of Tamsulosin, underscores the need for a detailed understanding of its chemical behavior. This technical guide has summarized the key synthetic pathways to this compound and explored the reactivity of its principal functional groups, providing a foundation for further research and development. While specific experimental and spectroscopic data remain somewhat elusive in the public domain, the general principles outlined here provide a robust framework for the practical application of this compound in organic synthesis. Further research to fully characterize this molecule and its derivatives would be a valuable contribution to the field.

References

- 1. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]

- 2. dev.klivon.com [dev.klivon.com]

- 3. This compound | 116091-63-5 | Benchchem [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Side-Chain Reactions Of Benzene Derivatives [themasterchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Study of 5-Acetonyl-2-methoxybenzene sulfonamide Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Reaction Kinetics in Drug Development

The study of reaction kinetics, which examines the rates of chemical reactions, is a cornerstone of drug development. Understanding the kinetic profile of a drug candidate or an intermediate like 5-Acetonyl-2-methoxybenzene sulfonamide is essential for:

-

Optimizing Synthesis: Kinetic data allows for the refinement of reaction conditions to maximize yield and minimize impurities.

-

Assessing Stability: Determining the rate of degradation under various conditions (e.g., pH, temperature, light) is critical for establishing storage conditions and shelf-life.

-

Predicting Pharmacokinetics: The rate at which a compound undergoes metabolic reactions can influence its absorption, distribution, metabolism, and excretion (ADME) profile. While most sulfonamides are readily absorbed orally, their pharmacokinetic behavior can vary widely.[4][5]

-

Informing Formulation: Understanding a compound's reactivity is key to developing stable and effective dosage forms.

Sulfonamides, as a class, are synthetic bacteriostatic antibiotics that inhibit folic acid synthesis in bacteria. Their metabolism in the body, primarily through acetylation and hydroxylation, is a key determinant of their efficacy and potential for adverse effects such as crystalluria.[4][5][6]

General Pharmacokinetic Parameters of Sulfonamides

While specific data for this compound is unavailable, the following table summarizes the general pharmacokinetic properties of the sulfonamide drug class. This information provides a valuable context for the type of data that would be sought for the target compound.

| Parameter | General Range/Description for Sulfonamides | Reference |

| Absorption | Readily absorbed orally. | [5] |

| Distribution | Widely distributed throughout the body, including serous cavities. Crosses the placenta freely. | [5][6] |

| Plasma Protein Binding | Highly variable (10-95%); longer-acting sulfonamides tend to be more highly bound. | [6] |

| Metabolism | Primarily hepatic via acetylation at the N4 position and hydroxylation. The rate can be influenced by patient genetics (slow vs. fast acetylators). | [4][6] |

| Excretion | Mainly renal, through glomerular filtration, with some tubular secretion and reabsorption. | [6] |

| Half-life (t½) | Varies widely depending on the specific sulfonamide (short-acting: 3-8 h; intermediate-acting: 8-18 h; long-acting: >35 h). |

Experimental Protocol: Hypothetical Kinetic Study of this compound Formation

This protocol outlines a general method for studying the kinetics of a key step in the synthesis of this compound, for example, the reaction of a precursor with a sulfonating agent.

Materials and Reagents

-

5-Acetonyl-2-methoxybenzene precursor

-

Sulfonating agent (e.g., chlorosulfonic acid)

-

Appropriate solvent (e.g., dichloromethane, chloroform)

-

Quenching agent (e.g., ice-water)

-

Internal standard for chromatography

-

High-purity solvents for HPLC analysis (e.g., acetonitrile, water)

-

Reagents for preparing HPLC mobile phase buffers

Equipment

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Syringe pump for controlled reagent addition

-

In-situ reaction monitoring probe (e.g., FT-IR or Raman spectrometer), if available

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Thermostated autosampler for HPLC

-

Data acquisition and analysis software

Experimental Procedure

-

Reaction Setup:

-

Set up the jacketed reactor at the desired temperature (e.g., 0 °C).

-

Charge the reactor with the 5-Acetonyl-2-methoxybenzene precursor and the solvent.

-

Begin stirring to ensure a homogeneous solution.

-

-

Reaction Initiation:

-

Start the addition of the sulfonating agent at a constant rate using the syringe pump.

-

Simultaneously, start the data acquisition for the in-situ monitoring probe or begin manual sampling.

-

-

Reaction Monitoring (Sampling):

-

At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a vial containing a mixture of the quenching agent and the internal standard. This stops the reaction and prepares the sample for analysis.

-

-

Sample Analysis (HPLC):

-

Analyze the quenched samples by HPLC to determine the concentration of the reactant, product (this compound), and any major intermediates or byproducts.

-

The HPLC method should be validated for linearity, accuracy, and precision.

-

-

Data Analysis:

-

Plot the concentration of the reactant and product as a function of time.

-

From these plots, determine the initial reaction rate.

-

To determine the reaction order and rate constant, perform experiments with varying initial concentrations of the reactants.

-

Repeat the experiment at different temperatures (e.g., 10 °C, 20 °C) to determine the activation energy using the Arrhenius equation.

-

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for conducting a reaction kinetics study.

Caption: General Workflow for Reaction Kinetics Study

Hypothetical Signaling Pathway Inhibition

Sulfonamide derivatives are known to inhibit various enzymes. The diagram below represents a hypothetical signaling pathway where a sulfonamide-based drug could act as an inhibitor of a key enzyme, a common mechanism of action for this class of compounds.

Caption: Hypothetical Enzyme Inhibition Pathway

Conclusion

While specific reaction kinetic data for this compound is not currently in the public domain, the protocols and principles outlined in these application notes provide a robust framework for researchers to conduct their own investigations. Such studies are indispensable for the efficient and safe development of new pharmaceuticals derived from this and related sulfonamide intermediates. The provided workflows and diagrams serve as a guide for the logical planning and execution of these critical experiments.

References

- 1. This compound | 116091-63-5 [chemicalbook.com]

- 2. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. karger.com [karger.com]

- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. pharmacy180.com [pharmacy180.com]

Application Notes and Protocols for the Scale-up Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetonyl-2-methoxybenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals, most notably Tamsulosin, a medication used to treat benign prostatic hyperplasia.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the scale-up synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide, focusing on a two-step process commencing from 4-methoxyphenylacetone. The protocols provided are based on established chemical literature and patents, aiming to furnish researchers and production chemists with a comprehensive guide for laboratory and pilot-plant scale production.

Synthesis Overview

The synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide is primarily achieved through a two-step reaction sequence starting from 4-methoxyphenylacetone:

-

Chlorosulfonation: 4-Methoxyphenylacetone is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group onto the aromatic ring, yielding 5-Acetonyl-2-methoxybenzenesulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is then reacted with an ammonia source to form the desired 5-Acetonyl-2-methoxybenzenesulfonamide.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis process.

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 4-Methoxyphenylacetone | C₁₀H₁₂O₂ | 164.20 | 122-84-9 | ≥98% |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 7790-94-5 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% |

| Ammonia (aqueous solution) | NH₃ | 17.03 | 7664-41-7 | 28-30% |